methyl (3R)-3-amino-3-phenylpropanoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as methyl (S)-2-isocyanato-3-phenylpropanoate, has been documented, illustrating the chemical strategies employed to construct complex molecules from simpler precursors. For instance, Tsai et al. (2003) detailed the synthesis of amino acid ester isocyanates, showcasing methods that could potentially be adapted for synthesizing methyl (3R)-3-amino-3-phenylpropanoate (Tsai, J., Takaoka, L. R., Powell, N., & Nowick, J. (2003)).
Molecular Structure Analysis
Investigations into the molecular structure of related compounds have revealed insights into their configuration and conformation. For example, the study of hydrogen-bonded sheets and chains in isomeric methyl amino benzoates by Portilla et al. (2007) can provide a foundational understanding of how similar molecular structures, like that of methyl (3R)-3-amino-3-phenylpropanoate, might form and interact in crystalline phases (Portilla, J., Mata, E. G., Cobo, J., Low, J. N., & Glidewell, C. (2007)).
Chemical Reactions and Properties
The chemical reactivity of methyl (3R)-3-amino-3-phenylpropanoate can be inferred from studies on similar compounds. For example, Zeng et al. (2006) synthesized the title compound by acylation, demonstrating the role of intermolecular hydrogen bonds in defining the reactivity and properties of such molecules (Zeng, X., Li, L. H., & Cen, Y. (2006)).
Physical Properties Analysis
The physical properties of methyl (3R)-3-amino-3-phenylpropanoate, such as solubility, melting point, and crystal structure, can be related to studies on structurally similar compounds. The work by Kolev et al. (1995) on the crystal structure of a related ester highlights the significance of molecular conformation in determining physical properties, which is crucial for understanding the behavior of methyl (3R)-3-amino-3-phenylpropanoate in various environments (Kolev, T., Preut, H., Bleckmann, P., & Juchnovski, I. (1995)).
Chemical Properties Analysis
Analyzing the chemical properties of methyl (3R)-3-amino-3-phenylpropanoate involves understanding its reactivity, stability, and interaction with other molecules. Studies on similar compounds, such as the synthesis and reactivity of amino acid ester isocyanates by Tsai et al. (2003), provide valuable insights into the types of chemical transformations that methyl (3R)-3-amino-3-phenylpropanoate might undergo, including esterification, acylation, and reactions with nucleophiles (Tsai, J., Takaoka, L. R., Powell, N., & Nowick, J. (2003)).
Scientific Research Applications
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Pharmaceutical Research
- Methyl (3R) is used in the synthesis of the Alzheimer’s drug donepezil . Donepezil works by inhibiting the breakdown of acetylcholine in the brain .
- The methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not specified in the search results .
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Synthesis of Chiral Catalysts
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Synthesis of Chiral Drug Intermediates
- This compound could potentially be used in the synthesis of chiral drug intermediates . Chiral intermediates are critical for the efficacy and safety of many therapeutic agents . Biocatalysis is becoming a key tool in the medicinal chemist’s toolbox . The methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not specified in the search results .
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Production of Optically Pure (2R,3R)-2,3-Butanediol
- The compound might be used in the production of optically pure (2R,3R)-2,3-butanediol . This substance has a wide range of applications in medicine, chemical industry, food and other fields . It can be employed as an antifreeze agent and as the precursor for producing chiral compounds . The methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not specified in the search results .
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Synthesis of Butterfly Pheromone Components
- Methyl (3R,5R)-3,5-dihydroxydecanoate, a related compound, has been used in the synthesis of (5S,7R)-7-hydroxydodecano-5-lactone, a component of the giant danaine butterfly Idea leuconoe pheromone . The methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained are not specified in the search results .
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound. This could include toxicity data, handling precautions, and disposal methods.
Future Directions
This would involve a discussion of potential future research directions. This could include potential applications of the compound, or areas where further study is needed.
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properties
IUPAC Name |
methyl (3R)-3-amino-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIOBYHZFPTKCZ-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354972 | |
Record name | methyl (3R)-3-amino-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (3R)-3-amino-3-phenylpropanoate | |
CAS RN |
37088-67-8 | |
Record name | methyl (3R)-3-amino-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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